2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-13(2)23-19(26)12-29-20-22-11-18(14-5-3-8-17(9-14)25(27)28)24(20)16-7-4-6-15(21)10-16/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMBCYHQQSZGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate to form the imidazole ring. This intermediate is then reacted with thioacetic acid to introduce the thio group, followed by acylation with isopropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Acylation: The thio group can be acylated to form thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO).
Acylation: Acyl chlorides, pyridine as a base.
Major Products
Reduction: Formation of 2-((1-(3-aminophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide.
Substitution: Formation of various substituted imidazole derivatives.
Acylation: Formation of thioester derivatives.
Scientific Research Applications
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Structures
- Target Compound : Imidazole core with 3-chlorophenyl (electron-deficient) and 3-nitrophenyl (strong electron-withdrawing) substituents.
- 454647-93-9 () : Imidazole core with phenyl and methyl groups, lacking nitro substituents. The simpler substituents may reduce steric hindrance compared to the target compound .
- 3-Chloro-N-phenyl-phthalimide () : Phthalimide core with chloro and phenyl groups. The anhydride functionality distinguishes it from imidazole-based compounds, making it more suited for polymer synthesis .
- Compound I (): 1,3,4-Thiadiazole core with chlorophenyl and phenylpropyl groups.
Functional Group Analysis
Comparative Data Table
Key Research Findings
Solubility and Lipophilicity : The N-isopropylacetamide group may improve lipophilicity over trimethylacetamide derivatives (e.g., ), favoring membrane permeability .
Synthetic Challenges : The nitro group in the target compound may complicate synthesis due to sensitivity to reducing conditions, necessitating careful optimization compared to chloro-substituted analogs .
Biological Activity
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 331.78 g/mol. The compound features an imidazole ring, a nitrophenyl group, and a thioacetamide moiety, contributing to its diverse interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Key for enzyme interaction |
| Nitrophenyl Group | Potential for redox activity |
| Thioacetamide Moiety | May influence binding properties |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially leading to inhibition of their activity. Additionally, the nitrophenyl group may undergo redox reactions within biological systems, contributing to its anti-inflammatory and anticancer properties.
Interaction Studies
Research has indicated that this compound may act as:
- Enzyme Inhibitor: Modulating enzyme activity through competitive or non-competitive inhibition.
- Receptor Ligand: Binding to specific receptors, influencing signaling pathways related to inflammation and cancer.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, possibly through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies
- In Vitro Studies: A study demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells by inducing apoptosis.
- Animal Models: In vivo experiments in murine models have suggested a reduction in tumor size when administered at specific dosages, indicating its potential role as a therapeutic agent.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparative analysis:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | Contains imidazole and nitrophenyl groups | Different positional arrangement of substituents |
| 5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide | Similar imidazole structure | Lacks chlorophenyl substituent |
| (E)-N-hydroxy-3-(1H-imidazol-1-yl)propanamide | Features imidazole ring | Different functional groups affecting biological activity |
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves sequential reactions such as nucleophilic substitution, condensation, and acylation. Key steps include:
- Using inert atmospheres (e.g., nitrogen) to prevent oxidation of reactive intermediates .
- Optimizing reaction temperatures (e.g., 60–80°C for imidazole ring formation) to balance reaction speed and side-product formation .
- Employing chromatography (e.g., silica gel) or recrystallization (ethanol/water mixtures) for purification . Monitoring progress via TLC or HPLC ensures intermediate quality before proceeding to subsequent steps .
Q. What analytical techniques are critical for structural characterization of this compound?
A combination of spectroscopic and spectrometric methods is essential:
- NMR spectroscopy (¹H, ¹³C) identifies substituent positions on the imidazole ring and confirms thioether linkages .
- IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable) provides definitive 3D structural confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Initial screening should focus on target-specific assays:
- Enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential) using fluorometric or colorimetric substrates .
- Antimicrobial disk diffusion assays against Gram-positive/negative bacteria to evaluate efficacy .
- Cytotoxicity assays (e.g., MTT on cancer cell lines) to identify IC₅₀ values . Controls must include structurally similar analogs to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological potency?
SAR strategies involve systematic structural modifications:
- Substituent variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate electronic effects .
- Bioisosteric replacement : Substitute the thioether linkage with sulfoxide/sulfone groups to alter polarity and binding affinity .
- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the imidazole nitrogen) . Activity data should be correlated with computational models (e.g., QSAR) to prioritize synthetic targets .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular modeling pipelines include:
- Molecular docking (AutoDock Vina, Schrödinger) to simulate binding to enzymes like COX-2 or kinases .
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time .
- ADMET prediction (SwissADME) to estimate bioavailability and toxicity risks . Cross-validation with experimental IC₅₀ data ensures model accuracy .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions or impurity levels. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HeLa vs. MCF-7) and reagent batches .
- Purity verification : Confirm compound purity (>95%) via HPLC before testing .
- Dose-response curves : Test multiple concentrations to account for non-linear effects . Meta-analyses of published data can identify trends obscured by outliers .
Q. What methodologies assess the compound’s pharmacokinetic properties?
Key pharmacokinetic studies include:
- Solubility assays : Shake-flask method in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
- Plasma stability tests : Incubate with liver microsomes to measure metabolic degradation rates .
- Caco-2 permeability assays : Predict intestinal absorption potential . In vivo rodent studies track bioavailability and half-life after oral/intravenous administration .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Advanced techniques include:
- Enzyme kinetics : Measure Michaelis-Menten parameters to determine inhibition type (competitive/non-competitive) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified target proteins .
- CRISPR-Cas9 knockouts : Validate target relevance by silencing suspected pathways in cellular models . Transcriptomic profiling (RNA-seq) identifies downstream gene expression changes .
Q. What experimental designs evaluate the compound’s chemical stability under storage and physiological conditions?
Stability protocols involve:
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks .
- pH stability tests : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Redox stability : Assess susceptibility to glutathione or ascorbic acid . Results guide formulation strategies (e.g., lyophilization for oxidation-prone compounds) .
Q. How can toxicity profiles be systematically characterized during preclinical development?
Tiered toxicity screening includes:
- In vitro genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
- hERG channel inhibition : Patch-clamp assays to assess cardiac risk .
- In vivo acute toxicity : Rodent studies with histopathological analysis of major organs .
Dose escalation studies establish NOAEL (no observed adverse effect level) for regulatory submissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
